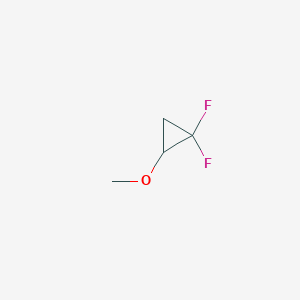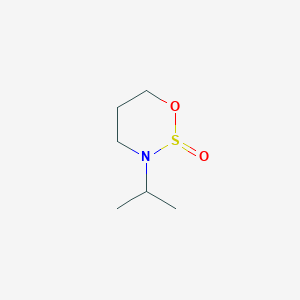
3-Propan-2-yloxathiazinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propan-2-yloxathiazinane 2-oxide is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-yloxathiazinane 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to form the oxathiazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of reagents and catalysts, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propan-2-yloxathiazinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazinane ring into different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring structure.
Applications De Recherche Scientifique
3-Propan-2-yloxathiazinane 2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Propan-2-yloxathiazinane 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit similar chemical properties.
Oxazoles: Similar to thiazoles but with an oxygen atom in the ring, oxazoles share some reactivity patterns with 3-Propan-2-yloxathiazinane 2-oxide.
Isothiazoles: These compounds have a sulfur and nitrogen atom in adjacent positions within the ring, offering different reactivity and applications.
Uniqueness
This compound is unique due to its specific ring structure, which combines sulfur, nitrogen, and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
3-propan-2-yloxathiazinane 2-oxide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)7-4-3-5-9-10(7)8/h6H,3-5H2,1-2H3 |
Clé InChI |
IXJGKLHKDQONDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCOS1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
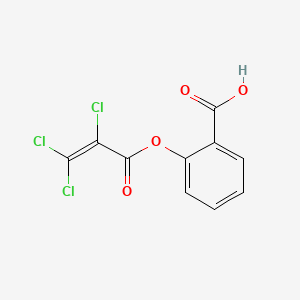
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
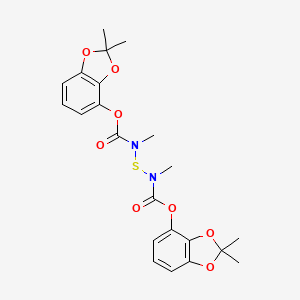

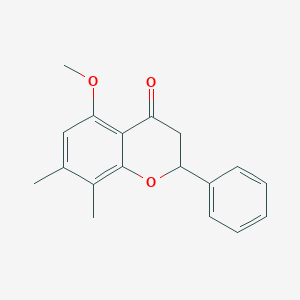
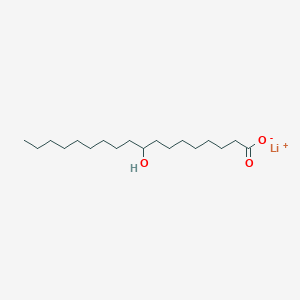
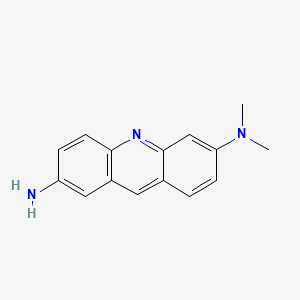
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![Bicyclo[2.2.2]octan-1-amine, N,N,4-trimethyl-(9CI)](/img/structure/B13795673.png)
